2-[(4-bromobenzoyl)amino]acetic Acid
Description
2-[(4-Bromobenzoyl)amino]acetic acid (IUPAC name: 2-[4-[(4-bromobenzoyl)amino]phenyl]acetic acid) is a brominated aromatic compound with a molecular formula of C₁₅H₁₂BrNO₃ and a molecular weight of 334.16 g/mol. Its structure comprises a 4-bromobenzoyl group linked via an amide bond to a phenylacetic acid moiety (Figure 1). Its synthesis typically involves coupling reactions between 4-bromobenzoyl chloride and amino-functionalized acetic acid derivatives under controlled conditions .
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-bromobenzoyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO3/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMXKRQZWGCWGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18815-75-3 | |
| Record name | 2-[(4-bromophenyl)formamido]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs and their biological or physicochemical distinctions:
Structural and Functional Insights
Bromfenac vs. Target Compound: Bromfenac shares the same molecular formula but differs in the substitution pattern. The presence of a 2-amino group on the phenyl ring in Bromfenac enhances its NSAID activity by facilitating cyclooxygenase (COX) inhibition .
Thiazole Derivatives: The thiazole-containing analog ([2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid) demonstrates enhanced antimicrobial activity compared to non-heterocyclic analogs, likely due to improved membrane permeability from the thiazole ring .
Antioxidant Activity: The phenoxyacetic acid derivative (2-(4-(4-bromobenzoyl)-2,6-dimethylphenoxy)acetic acid) exhibits significant antioxidant activity (IC₅₀: 18.94 µg/mL), outperforming ascorbic acid in some assays. This suggests that electron-donating groups (e.g., methyl) on the phenyl ring enhance radical scavenging .
Urea vs. Amide Linkages: The urea-linked compound (2-{[(4-Bromophenyl)carbamoyl]amino}acetic acid) shows reduced bioactivity compared to amide-linked derivatives, possibly due to decreased metabolic stability or target binding .
Physicochemical Properties
- Solubility : Bromfenac and the target compound exhibit low aqueous solubility due to aromatic rings, necessitating formulation adjustments (e.g., salt forms) for bioavailability .
- Metabolism: Bromfenac undergoes hepatic metabolism to 4-bromobenzophenone and glucuronide conjugates, while the target compound’s metabolic pathway remains uncharacterized .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
